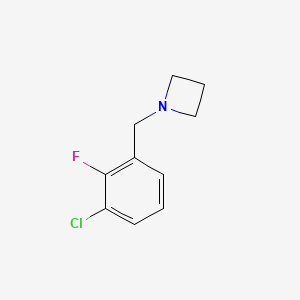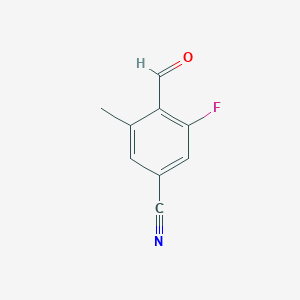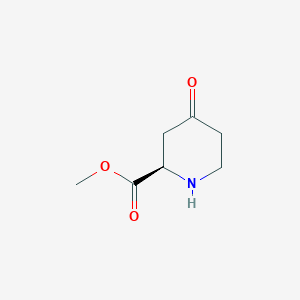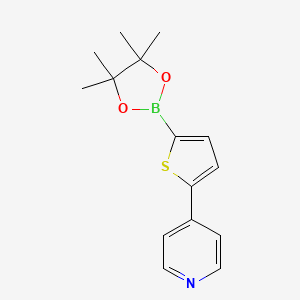
5-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD18436121, also known as 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester, is a boronic acid derivative. This compound is of significant interest in the field of organic chemistry due to its versatile applications in various chemical reactions and its potential use in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency palladium catalysts and automated reaction systems to control temperature and reaction time precisely. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The boronic acid ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for use in different applications.
科学研究应用
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to deprotonate the boronic acid ester and activate it for the reaction.
相似化合物的比较
Similar Compounds
- 5-(4-Pyridyl)thiophene-2-boronic acid
- 4-(5-Bromothiophen-2-yl)pyridine
- 5-(4-Pyridyl)thiophene-2-carboxaldehyde
Uniqueness
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its boronic acid ester group, which makes it highly reactive in cross-coupling reactions. This reactivity allows for the efficient formation of carbon-carbon bonds, making it a valuable compound in organic synthesis. Additionally, its structural features enable it to be used in a wide range of applications, from material science to medicinal chemistry.
属性
分子式 |
C15H18BNO2S |
|---|---|
分子量 |
287.2 g/mol |
IUPAC 名称 |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-6-5-12(20-13)11-7-9-17-10-8-11/h5-10H,1-4H3 |
InChI 键 |
RHJMMKUSZBKGOP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
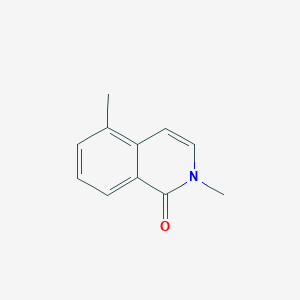


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)

